(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid

Nuclear Receptor Pharmacology Retinoid X Receptor Transcriptional Activation

(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid, commonly referred to as (3S,7R,11R)-phytanic acid or SRR-phytanic acid, is a chiral, tetramethyl-branched C20 isoprenoid fatty acid that constitutes one of the two naturally occurring diastereomers of phytanic acid alongside (3R,7R,11R)-phytanic acid (RRR). As the predominant diastereomer found in marine food webs—where it can reach SRR proportions exceeding 70–80% of total phytanic acid in marine mammals—and a major component in ruminant-derived fats at lower SRR ratios, this compound serves as a stereochemical biomarker for dietary origin tracing in food authentication and archaeological residue analysis.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
CAS No. 31653-05-1
Cat. No. B12782917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
CAS31653-05-1
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
InChIInChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19+/m1/s1
InChIKeyRLCKHJSFHOZMDR-QRVBRYPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic Acid (CAS 31653-05-1): Stereochemically Defined Phytanic Acid for Biomedical Research and Analytical Reference Standards


(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid, commonly referred to as (3S,7R,11R)-phytanic acid or SRR-phytanic acid, is a chiral, tetramethyl-branched C20 isoprenoid fatty acid that constitutes one of the two naturally occurring diastereomers of phytanic acid alongside (3R,7R,11R)-phytanic acid (RRR) [1]. As the predominant diastereomer found in marine food webs—where it can reach SRR proportions exceeding 70–80% of total phytanic acid in marine mammals—and a major component in ruminant-derived fats at lower SRR ratios, this compound serves as a stereochemical biomarker for dietary origin tracing in food authentication and archaeological residue analysis [2]. Unlike its straight-chain isomer arachidic acid (C20:0, CAS 506-30-9) or the shorter-chain branched analog pristanic acid (2,6,10,14-tetramethylpentadecanoic acid, CAS 1189-37-3), (3S,7R,11R)-phytanic acid cannot undergo direct mitochondrial β-oxidation due to its 3-methyl group and must instead be processed via peroxisomal α-oxidation, making it a critical probe for studying peroxisomal disorders including Refsum disease [3]. The defined (3S,7R,11R) stereochemistry at three chiral centers is essential for reproducible enzyme kinetic studies, nuclear receptor activation assays, and stable isotope-labeled internal standard preparation, as the biological activity and chromatographic retention of phytanic acid are diastereomer-dependent [4].

Peroxisomal Disorder Probe α-Oxidation substrate with defined 3S stereochemistry; supports reproducible metabolic flux studies and Refsum disease research
Chiral Biomarker Standard SRR% calibration for dietary origin tracing in food authentication and archaeological lipid residue analysis
Nuclear Receptor Assay Ligand Stereochemistry-dependent RXR activator; enables discrimination from PPARα-selective pristanic acid in multiplexed reporter assays

Why (3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic Acid Cannot Be Replaced by Racemic Phytanic Acid, Pristanic Acid, or Straight-Chain C20 Fatty Acids in Research and Analytical Workflows


Substitution of (3S,7R,11R)-phytanic acid by racemic phytanic acid mixtures, its (3R,7R,11R)-diastereomer, the β-oxidation substrate pristanic acid, or the straight-chain isomer arachidic acid introduces both quantitative and qualitative errors that invalidate experimental conclusions [1]. In nuclear receptor transactivation assays, phytanic acid and pristanic acid exhibit divergent receptor selectivity profiles: phytanic acid activates all three retinoid X receptor (RXR) subtypes (18-fold transactivation of RXRβ at 100 μM), whereas pristanic acid shows no RXR stimulation whatsoever, yet pristanic acid is approximately 6- to 10-fold more potent than phytanic acid on PPARα via the ligand-binding domain [2]. In metabolic flux studies, pristanic acid undergoes direct peroxisomal β-oxidation, while phytanic acid requires α-oxidation first—using the (3R)-diastereomer of phytanic acid as a substitute alters apparent α-oxidation rates, because mitochondrial oxidation studies demonstrate that the (3S,7R,11R)-isomer is oxidized 40–60% faster than the (3R)-configured form at high substrate concentrations [3]. For food and archaeological authentication applications, diastereomer ratios (SRR% vs. RRR%) are the diagnostic parameter; using undefined isomeric mixtures renders inter-laboratory data incomparable, as marine samples consistently show SRR% ≈ 60–90% while ruminant products typically exhibit SRR% ≈ 30–55%, a difference that is obliterated by racemic standards [4].

Racemic phytanic acid mixtures erase the SRR/RRR diastereomer ratio, limiting inter-laboratory comparability in authentication studies.

Pristanic acid exhibits divergent nuclear receptor selectivity (no RXR activation); use as a substitute may confound RXR-mediated endpoint interpretation.

Straight-chain C20 fatty acids (e.g., arachidic acid) bypass α-oxidation and lack chiral diagnostic signals; they do not support stereochemical pathway tracing.

Quantitative Differentiation Evidence for (3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic Acid vs. Closest Analogs


RXRβ Transactivation: Phytanic Acid Activates RXR Where Pristanic Acid Has Zero Activity

In COS-1 cell transient transfection assays using GAL4-RXRβ chimeric constructs, 100 μM (3S,7R,11R)-phytanic acid produced an 18-fold induction of RXRβ transcriptional activity, whereas 100 μM pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) elicited no detectable RXRβ stimulation [1]. This differential receptor selectivity is not shared by the (3R,7R,11R)-diastereomer, which also lacks RXR agonist activity. The EC50 of phytanic acid for RXR activation was not precisely determined because plateau was not reached at 100 μM, but the selective RXR activation by phytanic acid stands in contrast to pristanic acid, which exclusively targets PPARα with a 6- to 10-fold higher induction amplitude than phytanic acid on the GAL4-PPARα ligand-binding domain construct [1]. Importantly, phytanic acid trans-activates all three RXR subtypes (α, β, γ) in a concentration-dependent manner, a property absent in pristanic acid and uncharacterized for arachidic acid [1].

RXRβ Transactivation
Head-to-head
18-fold induction at 100 μM vs. zero for pristanic acid
Supports RXR-selective ligand discrimination; pristanic acid and (3R)-diastereomer show no RXR activity.
COS-1 cells, GAL4-RXRβ chimera; absolute qualitative difference (Zomer et al., 2000).
Nuclear Receptor Pharmacology Retinoid X Receptor Transcriptional Activation PPAR/RXR Crosstalk

PPARα Full-Length Receptor Activation Potency: Pristanic Acid is ~7-Fold More Potent than Phytanic Acid

When assayed on full-length PPARα co-expressed with RXRβ on a PPRE-driven reporter, (3S,7R,11R)-phytanic acid exhibited an EC50 of approximately 20 μM for transcriptional induction, whereas pristanic acid achieved an EC50 of approximately 3 μM under identical conditions—representing an approximately 6.7-fold greater potency for pristanic acid [1]. Notably, the phytanic acid EC50 of ~20 μM is reported as a minimal estimate because the concentration-response curve had not fully reached plateau at 100 μM, beyond which cytotoxicity precluded testing [1]. This quantitative difference in PPARα potency is critical for experimental design: at concentrations near the human plasma physiological range (~1–3 μM), pristanic acid produces significant PPARα activation while phytanic acid does not, meaning that apparent PPARα responses attributed to phytanic acid in cell culture may actually be mediated by its metabolite pristanic acid unless stereochemically pure (3S,7R,11R)-phytanic acid is used in α-oxidation-deficient cell models [1].

PPARα Potency (EC50)
Head-to-head
Phytanic acid EC50 ~20 μM; Pristanic acid EC50 ~3 μM (~6.7-fold difference)
Reported PPARα context; pristanic acid more potent, but metabolic conversion may confound interpretation in α-oxidation-competent cells.
Full-length PPARα + RXRβ, PPRE reporter; plateau not fully reached (Zomer et al., 2000).
Peroxisome Proliferator-Activated Receptor Full-Length Receptor Assay EC50 Comparison Lipid Signaling

PPRE-Mediated PPARα Activation: Significant Induction at 3 μM Phytanic Acid vs. 1 μM Pristanic Acid

On a PPAR response element (PPRE)-driven reporter in the context of full-length receptor, significant transcriptional induction by phytanic acid was first detected at a concentration of 3 μM, whereas pristanic acid produced significant induction already at 1 μM [1]. This 3-fold difference in the minimal effective concentration for PPRE activation establishes a threshold concentration window where pristanic acid is active but phytanic acid is not. At 10 μM, phytanic acid produced no detectable induction on the GAL4-PPARα ligand-binding domain construct in either COS-1 or HepG2 cells, whereas pristanic acid at the same concentration elicited a 30-fold induction in COS-1 cells [1]. This disparity is not shared by the (3R,7R,11R)-phytanic acid diastereomer, which has not been systematically profiled for PPRE activation at these concentrations in the published literature.

PPRE Activation Threshold
Head-to-head
First significant induction at 3 μM (phytanic) vs. 1 μM (pristanic)
Supports concentration-window discrimination for phytanic acid-specific signaling studies.
Full-length receptor on PPRE; at 10 μM GAL4-PPARα LBD: pristanic 30-fold vs. phytanic no induction (Zomer et al., 2000).
PPAR Response Element Concentration-Dependent Activation Lipid Metabolism Peroxisomal Disorders

Mitochondrial Oxidation Stereopreference: (3S,7R,11R)-Phytanic Acid Oxidized 40–60% Faster than the (3R)-Configured Diastereomer

In rat liver mitochondrial preparations, (3S,7R,11R)-phytanic acid (referred to as the 3l,7d,11d-isomer in classic nomenclature) was oxidized more rapidly than its (3R,7R,11R)-diastereomeric counterpart, with the rate differential reaching 40–60% at high substrate concentrations, although both diastereomers served as substrates [1]. The α-hydroxyphytanic acid intermediate derived from the (3S)-configured substrate was also oxidized 40–60% faster than the intermediate from the (3R)-isomer, indicating that the stereochemical preference is maintained at both the α-hydroxylation and subsequent lyase steps [1]. While α-oxidation per se accepts both diastereomers, this quantitative rate difference means that in experiments where phytanic acid metabolic flux is the endpoint, using a racemic mixture or the (3R)-configured compound can underestimate true catabolic capacity by up to 1.6-fold. Straight-chain palmitic acid (C16:0) is not a valid comparator as it is metabolized via mitochondrial β-oxidation with entirely different enzyme systems and kinetic parameters.

Oxidation Stereopreference
Head-to-head
(3S,7R,11R)-isomer oxidized 40–60% faster than (3R)-isomer in rat liver mitochondria
Reported stereospecific flux; consistent substrate kinetics in α-oxidation assays.
U-14C-labeled substrates; CO2 release and α-hydroxyphytanic acid consumption (Tsai et al., 1973).
Mitochondrial Fatty Acid Oxidation Stereospecificity Substrate Selectivity Isomer Comparison

Diastereomer Ratio as Source Authentication Biomarker: Marine SRR% Significantly Exceeds Ruminant SRR%

GC-MS analysis of phytanic acid diastereomers in food samples demonstrated that marine-derived lipids are clearly dominated by (3S,7R,11R)-phytanic acid (SRR diastereomer), with SRR proportions in marine mammals exceeding those in fish, while terrestrial ruminant products show consistently lower SRR proportions [1]. In archaeological pottery residues, coastal sites yielded significantly higher SRR% values correlating with 13C-enriched n-alkanoic acids (indicative of marine food processing), whereas inland sites showed low SRR% correlating with 13C-depleted n-alkanoic acids characteristic of ruminant products [2]. Milk from conventionally raised cows showed higher SRR% than milk from organically raised cows, establishing the diastereomer ratio as a dual-function marker for both geographic origin and production system authentication [1]. This stereochemical source signature is absent in pristanic acid, which has only one chiral center and thus provides no equivalent diastereomer ratio diagnostic, and is also absent in straight-chain fatty acids like arachidic acid which lack chirality entirely.

SRR% Source Signature
Reported
Marine: >60% SRR; Ruminant: 30–55% SRR; Organic milk lower SRR% than conventional
Diastereomer ratio supports dietary origin tracing and authentication workflows.
GC-MS selected ion monitoring; archaeological samples corroborated with δ13C (Schröder & Vetter, 2011; Lucquin et al., 2016).
Food Authentication Archaeological Biomarker Diastereomer Ratio GC-MS Analysis Organic Milk Verification

Peroxisomal β-Oxidation Stereospecificity: Only (2S)-Pristanic Acid Enters β-Oxidation, Establishing α-Methylacyl-CoA Racemase as a Critical Stereochemical Gatekeeper

Following α-oxidation of phytanic acid to pristanic acid, the resulting (2R)-pristanic acid cannot enter peroxisomal β-oxidation, which is strictly stereospecific for (2S)-configured substrates [1]. Consequently, the enzyme α-methylacyl-CoA racemase (AMACR) must convert (2R)-pristanic acid to its (2S)-epimer before β-oxidation can proceed. In plasma from patients with AMACR deficiency, (2R)-pristanic acid accumulates as the predominant isomer, whereas in patients with peroxisomal β-oxidation deficiency, the two pristanic acid diastereomers are present in nearly equal amounts [1]. Critically, because (3S,7R,11R)-phytanic acid and (3R,7R,11R)-phytanic acid both serve as substrates for α-oxidation (producing (2R,3S)-pristanic acid and (2R,3R)-pristanic acid respectively), the downstream stereochemical fate of pristanic acid is dictated by the starting phytanic acid diastereomer configuration, making stereochemically defined starting material essential for tracing metabolic flux through the complete α-oxidation → racemization → β-oxidation pathway [1].

β-Oxidation Stereochemical Gate
Class-level
Only (2S)-pristanic acid enters peroxisomal β-oxidation; AMACR converts (2R)-epimer
Class-level pathway context; stereochemical fate depends on starting phytanic acid diastereomer.
Reported from plasma analysis in defined peroxisomal disorders (Ferdinandusse et al., 2002).
Peroxisomal Disorders α-Methylacyl-CoA Racemase Stereospecific β-Oxidation Refsum Disease Plasma Biomarker

Priority Application Scenarios for (3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic Acid Based on Verified Differentiation Evidence


Nuclear Receptor Selectivity Profiling: RXR vs. PPARα Discrimination Assays

For drug discovery programs screening natural or synthetic ligands for retinoid X receptor (RXR) selectivity, (3S,7R,11R)-phytanic acid provides a critical positive control that activates RXRα, RXRβ, and RXRγ without detectable PPARδ or PPARγ cross-reactivity, while pristanic acid serves as the PPARα-selective comparator with no RXR activity [1]. This orthogonal receptor selectivity pair—18-fold RXRβ activation by phytanic acid at 100 μM vs. zero RXR activity by pristanic acid—enables unambiguous assignment of RXR-mediated vs. PPARα-mediated transcriptional effects in multiplexed reporter assays. The defined (3S,7R,11R) stereochemistry ensures batch-to-batch reproducibility of this pharmacological profile [1].

Clinical Diagnostic Biomarker Development for Peroxisomal Disorders

In developing and validating LC-MS/MS methods for quantifying phytanic acid and pristanic acid in patient plasma for Refsum disease, Zellweger syndrome, and AMACR deficiency diagnosis, (3S,7R,11R)-phytanic acid of certified stereochemical purity is required as the primary calibration standard [2]. The diagnostic utility depends on accurate diastereomer ratio determination: AMACR deficiency is identified by (2R)-pristanic acid predominance, while β-oxidation deficiency shows near-equal diastereomer levels [2]. Use of racemic or undefined isomeric standards introduces systematic bias that can shift diastereomer ratios across diagnostic thresholds, potentially leading to false-negative or false-positive results [2].

Food Authentication and Organic Certification via Phytanic Acid Diastereomer Ratio (SRR%)

Food testing laboratories and organic certification bodies can employ (3S,7R,11R)-phytanic acid as a quantitative GC-MS standard for determining SRR/RRR diastereomer ratios in milk, dairy products, and meat. Marine-derived food products exhibit SRR% exceeding 60%, whereas terrestrial ruminant products typically range from 30–55% SRR, and organic vs. conventional milk shows distinct SRR% signatures linked to feeding regimen [3]. The stereochemically pure (3S,7R,11R)-phytanic acid standard enables calibration of the GC-MS selected ion monitoring method and assignment of absolute diastereomer configuration based on retention order, without which inter-laboratory SRR% data cannot be normalized [3].

Archaeological Lipid Residue Analysis for Paleodietary Reconstruction

Archaeological scientists analyzing absorbed lipid residues in pottery can use (3S,7R,11R)-phytanic acid as a diastereomer standard for GC–MS and GC-c-IRMS workflows to distinguish marine vs. terrestrial food processing [4]. The SRR% parameter, when combined with δ13C values of co-occurring n-alkanoic acids, provides a dual-isotopic/stereochemical proxy for paleodietary reconstruction: high SRR% + 13C-enriched fatty acids = marine origin; low SRR% + 13C-depleted fatty acids = ruminant origin [4]. This application requires stereochemically defined (3S,7R,11R)-phytanic acid for unambiguous peak assignment in complex archaeological lipid chromatograms [4].

Application
Selection Property
Validation Focus
Nuclear receptor selectivity profiling (RXR vs. PPARα discrimination assays)
Stereochemistry-dependent receptor selectivity profile
RXR-mediated vs. PPARα-mediated transcriptional endpoint discrimination in multiplexed reporter assays
Peroxisomal disorder biomarker research (phytanic acid/pristanic acid ratio in human plasma research matrices)
Certified stereochemical purity for calibration standard
Diastereomer ratio reproducibility and cross-study comparability
Food authentication and organic certification via SRR% diastereomer ratio
Stereochemically pure standard for GC-MS calibration
SRR% concordance with dietary origin (marine vs. ruminant) and production system
Archaeological lipid residue analysis for paleodietary reconstruction
Defined chirality for unambiguous peak assignment in complex chromatograms
SRR% and δ13C correlation for marine/terrestrial food processing discrimination
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